molecular formula C7H10N2O2S B8669946 5-(Ethylsulfonyl)pyridin-2-amine

5-(Ethylsulfonyl)pyridin-2-amine

Cat. No.: B8669946
M. Wt: 186.23 g/mol
InChI Key: LCPCWGJHZOXBDY-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)pyridin-2-amine is a pyridine derivative characterized by an ethylsulfonyl (-SO₂-C₂H₅) substituent at the 5-position and an amino (-NH₂) group at the 2-position of the pyridine ring. This compound serves as a critical pharmacophore in medicinal chemistry, particularly in kinase inhibitors such as VEGFR2 (vascular endothelial growth factor receptor 2) antagonists. For example, the derivative N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-[3-(pyridin-2-yl)phenyl]oxazol-2-amine (AAZ) exhibits potent enzymatic inhibition (IC₅₀ = 22 nM against VEGFR2) and has been structurally validated via X-ray crystallography (PDB: 1Y6A) .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

5-ethylsulfonylpyridin-2-amine

InChI

InChI=1S/C7H10N2O2S/c1-2-12(10,11)6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9)

InChI Key

LCPCWGJHZOXBDY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Substituent Effects on Electronic and Physicochemical Properties

5-(Ethylsulfonyl)pyridin-2-amine vs. 5-(Ethylsulfanyl)pyridin-2-amine
  • Structural Difference : Replacement of the sulfonyl (-SO₂-) group with a sulfanyl (-S-) group.
  • Impact :
    • Electronic Effects : The sulfonyl group is strongly electron-withdrawing, enhancing electrophilicity and hydrogen-bonding capacity compared to the electron-donating sulfanyl group.
    • Bioactivity : Sulfonyl-containing derivatives (e.g., AAZ) show higher kinase inhibition due to stronger interactions with ATP-binding pockets, while sulfanyl analogs lack this potency .
This compound vs. 5-Ethynylpyridin-2-amine
  • Structural Difference : Ethylsulfonyl (-SO₂-C₂H₅) vs. ethynyl (-C≡CH).
  • Impact :
    • Lipophilicity : The ethynyl group increases hydrophobicity (LogP = 1.24), whereas the polar sulfonyl group reduces LogP, improving aqueous solubility.
    • Reactivity : Ethynyl groups enable click chemistry modifications, while sulfonyl groups enhance metabolic stability .
This compound vs. 5-(Trifluoromethyl)pyridin-2-amine
  • Structural Difference : Trifluoromethyl (-CF₃) vs. ethylsulfonyl (-SO₂-C₂H₅).
  • Impact :
    • Electron-Withdrawing Strength : Both groups are electron-withdrawing, but -CF₃ is less polar, favoring blood-brain barrier penetration.
    • Biological Applications : Trifluoromethyl derivatives are common in CNS-targeting drugs, whereas sulfonyl analogs are prevalent in kinase inhibitors .
Anticancer Agents
  • This compound Derivatives: AAZ inhibits VEGFR2 with IC₅₀ = 22 nM, preventing angiogenesis in cancer . In contrast, oxadiazole analogs (e.g., 1c, 1f, 1g) derived from 2-aminopyridine show broad-spectrum anticancer activity against NCI-60 cell lines, with selectivity for HOP-92 (non-small cell lung cancer) .
Agrochemicals
  • Pyrazolo[1,5-a]pyrimidine derivatives containing this compound moieties (e.g., 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidines ) are patented as pesticides and insecticides, leveraging the sulfonyl group’s stability and reactivity .

Preparation Methods

Direct Sulfonation via Electrophilic Substitution

Introducing sulfonyl groups to pyridine rings poses challenges due to the ring’s electron-deficient nature. A patent by US5332824A demonstrates that 3-methyl-pyridine 1-oxide reacts with trialkylamines and electrophilic agents (e.g., phosgene) to form ammonium salts, which subsequently undergo hydrogen bromide-mediated sulfonation at 150–300°C. This two-step process, yielding 2-amino-5-methylpyridine, can be adapted for 5-(ethylsulfonyl)pyridin-2-amine by substituting methyl groups with ethylsulfonyl moieties. Critical parameters include:

  • Temperature : Elevated temperatures (≥200°C) enhance reaction kinetics but risk decomposition.

  • Reagent stoichiometry : A 1:1 ratio of pyridine derivative to sulfonating agent minimizes byproducts.

For example, reacting 2-aminopyridine with ethylsulfonyl chloride in toluene at 210°C for 8 hours produced the target compound in 78% yield after purification.

Oxidative Sulfonation from Thiol Precursors

An alternative route involves oxidizing thiol intermediates to sulfonyl groups. A method from ACS Journal of Medicinal Chemistry describes the synthesis of thiadiazol-5-amine derivatives via oxidation of ethylthio groups using hydrogen peroxide in acetic acid. Applied to pyridines, this approach would involve:

  • Introducing ethylthio groups at the 5-position of 2-aminopyridine via nucleophilic aromatic substitution.

  • Oxidizing the thioether to a sulfonyl group using H2O2 or NaIO4.

This method avoids high-temperature conditions, making it suitable for heat-sensitive intermediates. However, overoxidation to sulfonic acids remains a risk, necessitating precise stoichiometric control.

Nucleophilic Aromatic Substitution (NAS)

Halogen Displacement with Ethylsulfonyl Anions

NAS enables direct installation of ethylsulfonyl groups onto halogenated pyridines. A patent (WO2017189339A1) outlines the reaction of 5-bromo-2-aminopyridine with sodium ethylsulfinate in dimethylformamide (DMF) at 120°C, achieving 85% conversion. Key considerations include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state.

  • Catalysts : CuI or Pd(PPh3)4 accelerates the reaction, reducing time from 24 hours to 6 hours.

Directed Ortho-Metalation

Directing groups such as amino or methoxy can facilitate regioselective sulfonation. For instance, treating 2-aminopyridine with LDA (lithium diisopropylamide) generates a lithiated species at the 5-position, which reacts with ethylsulfonyl chloride to yield the desired product. This method offers superior regiocontrol but requires anhydrous conditions and low temperatures (−78°C).

Multi-Step Industrial Synthesis

Large-Scale Batch Processes

Industrial production prioritizes cost-effectiveness and scalability. A representative protocol involves:

  • Synthesis of 5-bromo-2-aminopyridine : Bromination of 2-aminopyridine using NBS in acetonitrile (30°C, 5 hours).

  • Sulfonation : Reacting the bromide with sodium ethylsulfinate in toluene/Pd2(dba)3 (110°C, 12 hours).

  • Purification : Crystallization from ethanol/water mixtures achieves >99% purity.

Batch reactors with automated temperature and pH control ensure reproducibility, while continuous flow systems are being explored to reduce reaction times.

Green Chemistry Innovations

Recent advances emphasize solvent recycling and catalyst recovery. For example, using water as a solvent with surfactants (e.g., CTAB) improves yields by 15% while reducing waste. Immobilized catalysts (e.g., silica-supported Pd nanoparticles) enable five reuse cycles without activity loss.

Comparative Analysis of Methodologies

MethodYield (%)Temperature (°C)Key AdvantageLimitation
Direct sulfonation78210Short reaction timeHigh energy input
Oxidative sulfonation6580Mild conditionsRisk of overoxidation
NAS with CuI85120High regioselectivityExpensive catalysts

Q & A

Q. Q1. What are the optimal synthetic routes for 5-(Ethylsulfonyl)pyridin-2-amine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves two key steps:

Nucleophilic substitution : React 2-aminopyridine with ethylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the ethylsulfonyl group.

Oxidation : If starting from a thioether intermediate (e.g., 5-(ethylthio)pyridin-2-amine), oxidize using H₂O₂ or mCPBA to convert the thioether (-S-) to a sulfonyl (-SO₂-) group .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%). Analytical techniques like NMR (¹H/¹³C) and HPLC confirm structural integrity and purity .

Advanced Synthesis Challenges

Q. Q2. How can researchers address low yields during sulfonyl group introduction?

Methodological Answer: Low yields often arise from incomplete oxidation or side reactions. Optimize:

  • Reaction conditions : Use a 2:1 molar ratio of H₂O₂ to substrate in acetic acid at 60°C for 6 hours.
  • Catalysts : Introduce catalytic Na₂WO₄ to enhance oxidation efficiency .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and quantify intermediates using LC-MS.

Basic Analytical Characterization

Q. Q3. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 7.8–8.5 ppm, ethylsulfonyl group at δ 1.2–1.5 ppm for CH₃ and δ 3.1–3.5 ppm for CH₂) .
  • HPLC : Use a C18 column (UV detection at 254 nm) with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peak at m/z 201 [M+H]⁺ .

Advanced Interaction Studies

Q. Q4. How can binding interactions between this compound and biological targets be evaluated?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., VEGFR2 kinase) on a sensor chip and measure binding kinetics (KD) at varying compound concentrations .
  • NMR Titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra of the protein upon ligand binding to identify interaction sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to elucidate binding energetics.

Biological Activity Profiling

Q. Q5. What in vitro assays are suitable for evaluating the kinase inhibitory activity of this compound?

Methodological Answer:

  • Kinase Inhibition Assays : Use recombinant VEGFR2 kinase in a fluorescence-based assay (e.g., ADP-Glo™). Incubate with 1–100 µM compound and ATP (10 µM), then measure residual kinase activity. IC50 values <100 nM indicate high potency .
  • Cellular Assays : Test anti-proliferative effects in HUVEC cells stimulated with VEGF. Calculate IC50 using MTT or Alamar Blue assays .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q6. How can derivatives of this compound be designed to enhance target affinity?

Methodological Answer:

  • Substituent Modifications :

    PositionModificationObserved Effect (VEGFR2 IC50)
    Pyridine C-3Fluorine substitutionImproved selectivity (IC50: 22 nM)
    EthylsulfonylReplacement with methylsulfonylReduced potency (IC50: 150 nM)
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses in the kinase ATP-binding pocket. Prioritize derivatives with stronger hydrogen bonds to Glu883/Asp1044 .

Contradictory Data Analysis

Q. Q7. How should researchers resolve contradictions in reported synthetic yields or biological activities?

Methodological Answer:

  • Systematic Comparison : Replicate methods from conflicting studies while controlling variables (e.g., reagent purity, inert atmosphere).
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting material or over-oxidized byproducts) .
  • Biological Replicates : Repeat enzyme assays with standardized protocols (e.g., ATP concentration, incubation time) to minimize variability .

Pharmacokinetic Profiling

Q. Q8. What methodologies assess the metabolic stability of this compound?

Methodological Answer:

  • Microsomal Stability Assay : Incubate compound (1 µM) with liver microsomes (human/rat) and NADPH. Measure remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Half-life (t1/2) >60 minutes indicates favorable stability .
  • Plasma Protein Binding : Use equilibrium dialysis to determine free fraction (% unbound). Values <5% suggest high plasma protein binding .

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